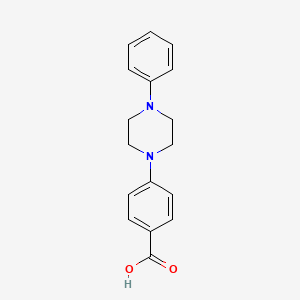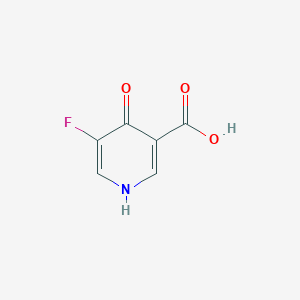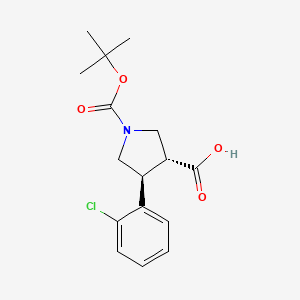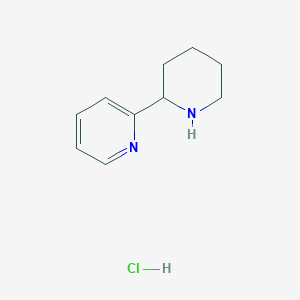
4-(4-Phenylpiperazin-1-yl)benzoic acid
Descripción general
Descripción
4-(4-Phenylpiperazin-1-yl)benzoic acid, also known as PPBA, is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It has gained interest in the scientific community due to its potential applications in research and industry.
Molecular Structure Analysis
The InChI code for 4-(4-Phenylpiperazin-1-yl)benzoic acid is 1S/C17H18N2O2/c20-17(21)14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-(4-Phenylpiperazin-1-yl)benzoic acid is a white to very pale yellow crystalline powder . Its melting point is reported to be between 285-287°C . More specific physical and chemical properties may be found in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Anxiolytic Activity
Compounds similar to “4-(4-Phenylpiperazin-1-yl)benzoic acid” have been used in the design, synthesis, and evaluation of anxiolytic (anti-anxiety) activity . These compounds have shown good docking scores and in vivo anxiolytic activity . Specifically, compounds 5b, 5c, and 5f exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .
Antimicrobial Studies
A new series of naphthyl-substituted pyrazole-derived hydrazones, which are structurally similar to “4-(4-Phenylpiperazin-1-yl)benzoic acid”, have been synthesized and studied for their antimicrobial properties . Many of these novel compounds are potent growth inhibitors of several strains of drug-resistant bacteria .
Oxidoreductase Enzyme Inhibition
Piperazine derivatives, similar to “4-(4-Phenylpiperazin-1-yl)benzoic acid”, have been used in the design and synthesis of compounds that inhibit the oxidoreductase enzyme . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anti-Staphylococci and Anti-Enterococci Agents
Derivatives of “4-(4-Phenylpiperazin-1-yl)benzoic acid” have been developed as potent anti-staphylococci and anti-enterococci agents . These compounds were bactericidal for the S. epidermidis strain .
Propiedades
IUPAC Name |
4-(4-phenylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDGBTHIUYPSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylpiperazin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)









